

# An In-depth Technical Guide on 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                           |
|----------------|-------------------------------------------|
| Compound Name: | 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine |
| Cat. No.:      | B585858                                   |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-(4-Bromo-2,5-dimethoxybenzyl)piperazine**, also known by the synonym 2C-B-BZP, is a research chemical belonging to the piperazine class of compounds. Structurally, it features a benzylpiperazine core with a substitution pattern on the phenyl ring identical to that of the psychedelic phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine). Despite this structural similarity, its pharmacological profile is characterized by stimulant effects more akin to benzylpiperazine (BZP) rather than hallucinogenic properties. This document provides a comprehensive overview of its chemical properties, likely pharmacological action based on related compounds, and detailed experimental protocols for its synthesis and potential biological evaluation.

Due to its status as a research chemical, publicly available quantitative pharmacological data for **1-(4-Bromo-2,5-dimethoxybenzyl)piperazine** is limited. This guide supplements known information with data from the parent compound, benzylpiperazine (BZP), to provide a relevant comparative context for researchers.

## Chemical and Pharmacological Data

The table below summarizes the key chemical identifiers for **1-(4-Bromo-2,5-dimethoxybenzyl)piperazine**, alongside its reported qualitative effects and comparative

quantitative data for the well-studied stimulant, benzylpiperazine (BZP).

|                                           |                                                                          |                                                                                                                                                                |
|-------------------------------------------|--------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Identifier / Parameter                    | 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine                                | Benzylpiperazine (BZP) (for comparison)                                                                                                                        |
| Synonyms                                  | 2C-B-BZP, 4-Bromo-2,5-dimethoxy-1-benzylpiperazine                       | BZP, 1-Benzylpiperazine                                                                                                                                        |
| CAS Number                                | 1094424-37-9 <a href="#">[1]</a>                                         | 2759-28-6                                                                                                                                                      |
| Molecular Formula                         | <chem>C13H19BrN2O2</chem> <a href="#">[1]</a> <a href="#">[2]</a>        | <chem>C11H16N2</chem>                                                                                                                                          |
| Molecular Weight                          | 315.21 g/mol <a href="#">[1]</a>                                         | 176.26 g/mol                                                                                                                                                   |
| SMILES String                             | <chem>COc1=CC(=C(C=C1CN2CCN(CC2)OC)Br)C</chem> <a href="#">[2]</a>       | <chem>C1CN(CCN1)CC2=CC=CC=C2</chem><br>2                                                                                                                       |
| Reported Effects                          | Stimulant effects lasting 3–6 hours; potential for headaches and nausea. | Euphoriant and stimulant properties similar to amphetamine, but with approximately 10-fold lower potency. <a href="#">[3]</a>                                  |
| Mechanism of Action                       | Presumed to act on dopaminergic and serotonergic systems.                | Mixed action, primarily stimulating the release and inhibiting the reuptake of dopamine, serotonin, and noradrenaline. <a href="#">[4]</a> <a href="#">[5]</a> |
| EC <sub>50</sub> (Dopamine Release)       | Data not available                                                       | 175 nM <a href="#">[3]</a>                                                                                                                                     |
| EC <sub>50</sub> (Norepinephrine Release) | Data not available                                                       | 62 nM <a href="#">[3]</a>                                                                                                                                      |
| EC <sub>50</sub> (Serotonin Release)      | Data not available                                                       | 6050 nM <a href="#">[3]</a>                                                                                                                                    |
| Human Pharmacokinetics                    | Data not available                                                       | After a 200 mg oral dose, peak plasma concentrations (C <sub>max</sub> ) of 262 ng/mL were reached at a T <sub>max</sub> of 75 minutes. <a href="#">[6]</a>    |

## Experimental Protocols

### Synthesis of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine

The synthesis of the title compound can be achieved via a two-step process involving the preparation of the key intermediate, 4-Bromo-2,5-dimethoxybenzaldehyde, followed by reductive amination with piperazine.

#### Step 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde

This protocol describes the bromination of 2,5-dimethoxybenzaldehyde.

- Materials:

- 2,5-dimethoxybenzaldehyde
- Glacial acetic acid
- Bromine
- Water (H<sub>2</sub>O)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Ethyl acetate and hexane (for elution)

- Procedure:

- Dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.<sup>[7]</sup>

- In a separate container, prepare a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL).[\[7\]](#)
- Slowly add the bromine solution dropwise to the cooled aldehyde solution with continuous stirring.[\[7\]](#)
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.[\[7\]](#)
- Quench the reaction by adding water (30 mL), which should result in the formation of a white precipitate.[\[7\]](#)
- Collect the precipitate by filtration. Redissolve the solid in a mixture of water (30 mL) and dichloromethane (30 mL) and transfer to a separatory funnel.[\[7\]](#)
- Separate the layers and extract the aqueous phase with additional dichloromethane (3 x 25 mL).[\[7\]](#)
- Combine all organic phases, wash with brine (25 mL), and dry over anhydrous sodium sulfate.[\[7\]](#)
- Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude solid by silica gel column chromatography, eluting with a 20% ethyl acetate in hexane mixture, to yield 4-bromo-2,5-dimethoxybenzaldehyde as a light yellow solid.[\[7\]](#)

### Step 2: Reductive Amination with Piperazine

This protocol describes the formation of the final product from the aldehyde intermediate.

- Materials:
  - 4-Bromo-2,5-dimethoxybenzaldehyde
  - Piperazine

- Methanol or another suitable solvent
- Sodium borohydride (NaBH<sub>4</sub>) or a similar reducing agent (e.g., sodium triacetoxyborohydride)
- Glacial acetic acid (optional, as a catalyst)
- Procedure:
  - Dissolve 4-Bromo-2,5-dimethoxybenzaldehyde (1.0 equiv) and piperazine (2.0 equiv to minimize dialkylation) in methanol in a round-bottom flask.
  - Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
  - Cool the reaction mixture to 0 °C in an ice bath.
  - Slowly add sodium borohydride (1.5 equiv) portion-wise to the stirred solution, ensuring the temperature remains low.
  - After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
  - Quench the reaction by the slow addition of water.
  - Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
  - Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
  - The crude product can be further purified by column chromatography or by recrystallization from a suitable solvent to yield pure **1-(4-Bromo-2,5-dimethoxybenzyl)piperazine**.

## Protocol for In Vivo Evaluation of Stimulant Activity

To assess the stimulant properties of **1-(4-Bromo-2,5-dimethoxybenzyl)piperazine**, locomotor activity can be monitored in rodents using an actophotometer.

- Subjects:
  - Male mice (e.g., Swiss albino), weighing 20-25 g.
  - Animals should be acclimatized to the laboratory environment for at least one week before the experiment.
- Apparatus:
  - Actophotometer, a chamber equipped with photoelectric cells to detect and record the locomotor activity of the animal.
- Procedure:
  - Divide the mice into groups (n=5-6 per group), including a control group and one or more test groups for different doses of the compound.
  - Place each mouse individually into the actophotometer chamber and allow for a 10-minute acclimatization period.
  - Record the basal locomotor activity for each mouse for a period of 10 minutes. This is the "pre-treatment" reading.
  - Administer the vehicle (e.g., saline with a small amount of DMSO) to the control group and the test compound at the desired doses (e.g., 1, 5, 10 mg/kg) to the test groups via intraperitoneal (i.p.) injection.
  - After a set period (e.g., 30 minutes) to allow for drug absorption and distribution, place the mice back into the actophotometer.
  - Record the locomotor activity for each mouse for 10 minutes. This is the "post-treatment" reading.
  - Analyze the data by comparing the mean locomotor counts of the vehicle-treated group with the compound-treated groups. A statistically significant increase in locomotor activity

in the test groups indicates a stimulant effect.

## Visualizations

### Proposed Synthesis Workflow

The following diagram illustrates the two-step synthesis process for **1-(4-Bromo-2,5-dimethoxybenzyl)piperazine**.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1-(4-Bromo-2,5-dimethoxybenzyl)piperazine**.

### Proposed Mechanism of Action: Monoamine Transporter Interaction

Based on the known pharmacology of benzylpiperazine and its derivatives, the stimulant effects of **1-(4-Bromo-2,5-dimethoxybenzyl)piperazine** are likely mediated through interactions with monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT). The diagram below illustrates this proposed mechanism.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action via monoamine transporter inhibition.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. N-(4-bromo-2,5-dimethoxybenzyl)piperazine - Wikidata [wikidata.org]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- 7. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585858#smiles-string-for-1-4-bromo-2-5-dimethoxybenzyl-piperazine]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)